1,4,9-Triazaspiro[5.5]undecan-5-one
CAS No.: 1251044-42-4
Cat. No.: VC0037209
Molecular Formula: C8H15N3O
Molecular Weight: 169.228
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251044-42-4 |
|---|---|
| Molecular Formula | C8H15N3O |
| Molecular Weight | 169.228 |
| IUPAC Name | 1,4,9-triazaspiro[5.5]undecan-5-one |
| Standard InChI | InChI=1S/C8H15N3O/c12-7-8(11-6-5-10-7)1-3-9-4-2-8/h9,11H,1-6H2,(H,10,12) |
| Standard InChI Key | CHDMTSGOYLFAAG-UHFFFAOYSA-N |
| SMILES | C1CNCCC12C(=O)NCCN2 |
Introduction
Chemical Properties and Structure
1,4,9-Triazaspiro[5.5]undecan-5-one has the molecular formula C8H15N3O and a molecular weight of approximately 169.228 g/mol. The structure features a spiro fusion of two heterocyclic rings sharing a common carbon atom, with three nitrogen atoms strategically positioned at the 1, 4, and 9 positions. The carbonyl group at position 5 forms part of an amide (lactam) functionality, which influences both the compound's physical properties and its potential for biological interactions .
The detailed chemical properties of 1,4,9-Triazaspiro[5.5]undecan-5-one can be summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C8H15N3O |
| Molecular Weight | 169.228 g/mol |
| CAS Number | 1251044-42-4 |
| IUPAC Name | 1,4,9-triazaspiro[5.5]undecan-5-one |
| Standard InChI | InChI=1S/C8H15N3O/c12-7-8(11-6-5-10-7)1-3-9-4-2-8;;/h9,11H,1-6H2,(H,10,12) |
| SMILES Notation | C1CNCCC12C(=O)NCCN2 |
The compound's three-dimensional structure is characterized by its bicyclic arrangement with a spiro fusion point, creating a rigid molecular framework that limits conformational flexibility. This rigidity is particularly valuable in drug design as it can enhance target specificity by presenting functional groups in well-defined spatial orientations. The presence of both the lactam functionality and multiple nitrogen atoms creates a balance of hydrophilic and lipophilic regions within the molecule, influencing its solubility profile and potential for membrane permeability .
The spirocyclic structure also establishes a unique spatial arrangement of the nitrogen atoms, which can serve as hydrogen bond acceptors in interactions with biological targets. This property, combined with the hydrogen bond donor capabilities of the lactam NH group, provides multiple points for potential intermolecular interactions that may be critical for the compound's biological activity.
Biological Activity and Pharmacological Properties
The biological activity of 1,4,9-Triazaspiro[5.5]undecan-5-one centers primarily around its interactions with specific protein complexes involved in RNA methylation pathways. According to research findings, this compound and its derivatives demonstrate significant potential as modulators of epigenetic processes, particularly those involving the regulation of gene expression through RNA methylation .
One of the most notable biological activities of 1,4,9-Triazaspiro[5.5]undecan-5-one is its ability to target the METTL3/METTL14 protein complex, which plays a crucial role in the m6A (N6-methyladenosine) RNA methylation pathway. This pathway is fundamental to numerous cellular processes, including gene expression regulation, RNA stability, and translation efficiency. By interacting with this protein complex, compounds based on the 1,4,9-Triazaspiro[5.5]undecan-5-one scaffold can potentially modulate these essential biological processes.
The pharmacological properties of 1,4,9-Triazaspiro[5.5]undecan-5-one derivatives are substantially influenced by their unique structural features:
-
The rigid spirocyclic framework provides a well-defined three-dimensional structure that can enhance binding specificity to biological targets
-
The strategically positioned nitrogen atoms offer multiple potential hydrogen bonding sites that can interact with specific amino acid residues in target proteins
-
The carbonyl group at position 5 provides additional possibilities for hydrogen bonding and receptor interaction
Related compounds, such as 1,9-diazaspiro[5.5]undecanes, have demonstrated biological activities relevant to treating multiple conditions, including obesity, pain, and various immune system disorders . This suggests that the 1,4,9-Triazaspiro[5.5]undecan-5-one scaffold may have broad therapeutic potential across different disease areas.
Derivatives of the structurally similar 1,4,9-Triazaspiro[5.5]undecan-2-one have been developed as potent and selective METTL3 inhibitors through protein crystallography-based medicinal chemistry optimization, resulting in compounds with significantly improved potency (up to 1400-fold enhancement) and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties . This successful optimization campaign highlights the potential of the triazaspiro scaffold as a foundation for developing highly effective therapeutic agents.
Applications in Medicinal Chemistry
The unique structural features and biological activities of 1,4,9-Triazaspiro[5.5]undecan-5-one position it as a valuable scaffold in medicinal chemistry, with applications spanning multiple therapeutic areas. Its rigid spirocyclic framework provides a stable platform for designing compounds with specific three-dimensional arrangements of functional groups, which is crucial for targeting particular biological pathways with high specificity.
Drug Development Applications
1,4,9-Triazaspiro[5.5]undecan-5-one serves as an important scaffold for developing novel therapeutic agents, particularly those targeting RNA methylation pathways . The compound's ability to interact with the METTL3/METTL14 protein complex makes it particularly valuable for developing inhibitors that can modulate gene expression through the m6A RNA methylation pathway. This approach has potential applications in treating diseases where dysregulation of RNA methylation contributes to pathology, including certain cancers and neurological disorders.
Research on structurally similar compounds has demonstrated significant success in medicinal chemistry optimization. For example, derivatives of 1,4,9-Triazaspiro[5.5]undecan-2-one have been developed as potent and selective METTL3 inhibitors with significantly improved potency and favorable pharmacokinetic properties . This suggests that similar optimization strategies could be applied to 1,4,9-Triazaspiro[5.5]undecan-5-one to develop compounds with enhanced biological activity and drug-like properties.
Research Tool Applications
Beyond its potential therapeutic applications, 1,4,9-Triazaspiro[5.5]undecan-5-one and its derivatives serve as valuable research tools for investigating biological pathways involved in RNA methylation and gene expression regulation. By providing selective inhibitors of specific enzymes in these pathways, these compounds enable researchers to better understand the complex regulatory mechanisms governing gene expression and their implications in health and disease.
Comparison with Related Compounds
To better understand the significance of 1,4,9-Triazaspiro[5.5]undecan-5-one, it is valuable to compare it with structurally related compounds. This comparison highlights the impact of structural modifications on physical properties and biological activities, providing insights for rational drug design based on this scaffold.
Structural Analogs and Derivatives
Several related compounds and derivatives of 1,4,9-Triazaspiro[5.5]undecan-5-one have been reported in the literature:
Comparative Analysis
The following table provides a comparative analysis of 1,4,9-Triazaspiro[5.5]undecan-5-one and its related compounds:
Current Research and Future Perspectives
Research on 1,4,9-Triazaspiro[5.5]undecan-5-one continues to evolve, with several promising directions emerging from recent studies. The compound's unique structural features and biological activities have positioned it as a significant scaffold in medicinal chemistry research, with ongoing efforts focused on further understanding and exploiting its therapeutic potential.
Recent Research Advances
Recent research on 1,4,9-Triazaspiro[5.5]undecan-5-one and structurally related compounds has yielded several significant advances:
-
Optimization of METTL3 Inhibitors: A protein crystallography-based medicinal chemistry optimization of related compounds has resulted in significant potency improvements (up to 1400-fold) with favorable ADME properties . This demonstrates the potential for substantial enhancement of biological activity through rational design and optimization strategies.
-
Structure-Activity Relationship Studies: Researchers have investigated how structural modifications to the basic triazaspiro scaffold affect biological activities, providing valuable insights for rational drug design and the development of compounds with optimized properties.
-
Exploration of Biological Targets: Beyond the initially identified METTL3/METTL14 complex, researchers are likely investigating additional biological targets where 1,4,9-Triazaspiro[5.5]undecan-5-one derivatives may show promising activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume